Product packaging for Diethyl (4-benzoylphenyl)phosphonate(Cat. No.:CAS No. 103384-72-1)

Diethyl (4-benzoylphenyl)phosphonate

Cat. No.: B566652
CAS No.: 103384-72-1
M. Wt: 318.309
InChI Key: YSOIPLCPPKSKSR-UHFFFAOYSA-N
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Description

Contextual Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a vast and vital area of chemical science. nih.gov Their applications are extensive and impactful, ranging from agriculture, where they are used as herbicides and insecticides, to medicine, where they serve as antiviral agents, anticancer drugs, and treatments for bone diseases. nih.govnrochemistry.comwikipedia.org The unique properties of the phosphorus atom, including its variable oxidation states (most commonly III and V) and coordination numbers, allow for the synthesis of a wide array of structures with tailored electronic and steric properties. nih.gov This versatility has also established them as indispensable tools in organic synthesis, serving as ligands for transition metal catalysis and as key reagents in reactions that form carbon-carbon bonds. nih.govnih.gov

Overview of Phosphonate (B1237965) Compounds: Structural Diversity and General Reactivity

Phosphonates are a prominent class of organophosphorus compounds containing a C-PO(OR)₂ group, where the phosphorus center is pentavalent and adopts a tetrahedral geometry. slideshare.net These compounds are esters of phosphonic acids. The synthesis of phosphonates is most classically achieved through the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com Another key method is the Michaelis-Becker reaction, which utilizes a deprotonated dialkyl phosphite. wikipedia.org

A cornerstone of phosphonate reactivity is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.org This reaction involves the deprotonation of a phosphonate bearing an α-methylene group to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to generate an alkene, typically with high E-stereoselectivity, and a water-soluble dialkyl phosphate (B84403) byproduct that is easily removed. wikipedia.orgyoutube.com This reaction is a widely used alternative to the Wittig reaction for olefination. wikipedia.org

Specific Focus on Arylphosphonates and the Diethyl (4-benzoylphenyl)phosphonate Motif

Arylphosphonates, where the phosphonate group is directly attached to an aromatic ring, are a significant subclass of phosphonate compounds. wikipedia.org Their synthesis often requires modified procedures compared to their alkyl counterparts. While the Michaelis-Arbuzov reaction can be used with aryl halides, it typically necessitates catalysts like nickel salts. nih.gov A more prevalent method for forming the aryl-phosphorus bond is the palladium-catalyzed Hirao cross-coupling reaction, which couples an aryl halide with a dialkyl phosphite in the presence of a base. nih.govnih.gov These reactions have been refined to work under various conditions, including microwave assistance and solvent-free systems, enhancing their "green" credentials. rsc.org

The subject of this article, This compound , is an arylphosphonate that incorporates two key functional motifs: a diethyl phosphonate group and a benzoylphenyl group. This structure consists of a central phenyl ring substituted with a diethyl phosphonate moiety and a benzoyl group at the para position.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 103384-72-1 parchem.com
Molecular Formula C₁₇H₁₉O₄P N/A
Molecular Weight 318.30 g/mol N/A
Physical Form Not widely reported N/A
Melting Point Not widely reported N/A
Boiling Point Not widely reported N/A

Note: Experimental physical properties beyond basic identifiers are not widely available in peer-reviewed literature, highlighting a significant data gap for this specific compound.

The synthesis of this compound can be achieved through standard arylphosphonate synthetic routes, as summarized in the table below.

Table 2: Comparison of General Synthetic Routes for Arylphosphonates

Reaction Reactants Typical Conditions Advantages Disadvantages
Michaelis-Arbuzov Aryl halide + Trialkyl phosphite Heat, often requires a catalyst (e.g., NiCl₂, PdCl₂) Atom economical High temperatures, potential side reactions, aryl halides are less reactive than alkyl halides. wikipedia.orgjk-sci.comnih.gov

| Hirao Cross-Coupling | Aryl halide + Dialkyl phosphite | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., NEt₃) | Milder conditions, broad substrate scope, high yields. nih.govnih.govrsc.orgmdpi.com | Cost of palladium catalyst, requires inert atmosphere. |

Research Gaps and Motivations for Comprehensive Investigation of this compound

Despite the straightforward synthetic accessibility of this compound via well-established methodologies like the Hirao reaction, a survey of scientific literature reveals a significant lack of dedicated research on its specific properties, reactivity, and applications. This represents a notable research gap.

The motivation for a comprehensive investigation into this molecule is compelling due to its unique bifunctional nature. It combines two valuable chemical moieties:

The Diethyl Phosphonate Group: This functional group is known to impart properties such as flame retardancy, metal chelation, and can serve as a handle for further chemical modification or hydrolysis to the corresponding phosphonic acid.

The Benzophenone (B1666685) Moiety: Benzophenone is one of the most widely used photoinitiators in polymer chemistry, capable of absorbing UV light to generate radicals and initiate polymerization or cross-linking reactions. It also acts as a chromophore.

This combination suggests that this compound could be a highly valuable molecule with potential applications in several areas:

Materials Science and Polymer Chemistry: It could function as a flame-retardant and UV-curable monomer or additive. Polymers incorporating this moiety could exhibit enhanced thermal stability and be cross-linkable upon UV exposure, making them suitable for specialized coatings, adhesives, and advanced composites.

Organic Synthesis: The compound could serve as a versatile building block. The ketone of the benzoyl group can be targeted for reactions like reduction or condensation, while the phosphonate offers a site for further coupling or modification, allowing for the synthesis of more complex, multifunctional molecules.

The primary research gap is the experimental validation of these proposed characteristics. Future work should focus on the efficient synthesis and purification of this compound, followed by a thorough characterization of its physical, thermal, and spectroscopic properties. Subsequent studies should then explore its performance as a photoinitiator, its efficacy as a flame-retardant additive, and its utility as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19O4P B566652 Diethyl (4-benzoylphenyl)phosphonate CAS No. 103384-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-diethoxyphosphorylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIPLCPPKSKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721152
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103384-72-1
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Strategies and Methodologies for Diethyl 4 Benzoylphenyl Phosphonate

Established Synthetic Pathways for Arylphosphonates

The formation of the carbon-phosphorus (C-P) bond in arylphosphonates is a cornerstone of organophosphorus chemistry. Two classical name reactions, the Michaelis-Arbuzov and Michaelis-Becker reactions, have historically been the primary methods for this transformation.

The Michaelis-Arbuzov reaction , first described by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a fundamental method for synthesizing phosphonates. wikipedia.orgorganic-chemistry.org The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org While highly effective for alkyl halides, the direct reaction with unactivated aryl halides is typically challenging and requires high temperatures. However, variations using metal catalysts have expanded its scope to include aryl halides. organic-chemistry.org

The Michaelis-Becker reaction provides an alternative pathway. It involves the reaction of a dialkyl phosphite with a base to generate a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, displacing a halide from an alkyl or aryl halide. researchgate.net The conditions for the Michaelis-Becker reaction are generally milder than the classic thermal Michaelis-Arbuzov reaction, which can help to avoid side reactions. researchgate.net

A comparison of the key features of these two classical reactions is presented below.

FeatureMichaelis-Arbuzov ReactionMichaelis-Becker Reaction
Phosphorus Reagent Trialkyl phosphiteDialkyl phosphite & Base
Halide Substrate Primarily alkyl halides; catalyzed for aryl halidesAlkyl and aryl halides
Key Intermediate Phosphonium saltSodium dialkyl phosphite
Conditions Often requires heat (uncatalyzed)Generally milder, basic conditions
Byproduct Alkyl halideSodium halide

To overcome the limitations of classical methods, particularly for the synthesis of arylphosphonates, several advanced, often metal-catalyzed, methods have been developed. These modern techniques offer milder reaction conditions, broader substrate scope, and improved yields.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction): The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. This has become a widely used method for forming aryl C-P bonds. organic-chemistry.org Various palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the use of aryl bromides, iodides, and even tosylates as coupling partners. organic-chemistry.orgresearchgate.net Microwave irradiation can significantly accelerate these reactions, often reducing reaction times to minutes. organic-chemistry.org

Copper-Catalyzed Phosphonylation: Copper catalysts offer a cost-effective alternative to palladium for C-P bond formation. Copper-catalyzed reactions of H-phosphonates with aryl halides or diaryliodonium salts can proceed at room temperature, providing arylphosphonates in high yields. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are also effective for the phosphorylation of aryl compounds. Nickel-catalyzed electrochemical methods have been developed for the cross-coupling of aryl bromides with dialkyl phosphites at room temperature using simple and inexpensive equipment. organic-chemistry.org

Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Photochemical Michaelis-Arbuzov reactions enable the synthesis of arylphosphonates under mild conditions, often using a photo-active catalyst to generate aryl radicals from aryl halides. nih.gov Another approach involves a carbonate anion-assisted photochemical protocol that generates aryl radicals from aryl halides without the need for a photocatalyst. organic-chemistry.org

Targeted Synthesis of Diethyl (4-benzoylphenyl)phosphonate

The synthesis of this compound specifically involves the formation of a C-P bond on the benzophenone (B1666685) scaffold. This can be achieved by applying the principles of arylphosphonate synthesis to a suitable benzophenone precursor.

A primary and direct route to this compound is through a variation of the Michaelis-Arbuzov reaction. This typically involves the reaction of a halo-substituted benzophenone with triethyl phosphite. The reaction is often catalyzed by a transition metal, such as nickel or palladium, to facilitate the challenging C(sp²)-P bond formation.

A common precursor for this synthesis is 4-bromobenzophenone (B181533) or 4-iodobenzophenone. The reaction with triethyl phosphite, often performed at elevated temperatures, yields the desired product. For instance, a nickel-catalyzed thermal reaction between 4-bromobenzophenone and triethyl phosphite is a plausible and frequently employed strategy.

The general reaction scheme is as follows:

4-X-Benzophenone + P(OEt)₃ → this compound + EtX (where X = Br, I)

A study on the synthesis of a more complex derivative involved the reaction of a precursor with triethyl phosphite at 120 °C, demonstrating the feasibility of forming the phosphonate on a substituted phenyl ring under thermal conditions. mdpi.com

The efficiency of the synthesis of this compound is highly dependent on the choice of precursors and the optimization of reaction conditions.

Precursor Selection: The choice of the halogen on the benzophenone precursor is critical. In metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide typically follows the order: I > Br > Cl. Therefore, 4-iodobenzophenone is generally more reactive and may allow for milder reaction conditions or lower catalyst loadings compared to 4-bromobenzophenone . However, the bromo derivative is often more commercially available and cost-effective, making it a common choice.

Reactant Optimization:

Phosphite Reagent: Triethyl phosphite is a common and effective reagent for this transformation. The use of triethyl phosphite is advantageous because the byproduct, ethyl halide, is volatile and can be removed from the reaction mixture, helping to drive the reaction to completion. nih.gov

Catalyst System: For catalyzed reactions, the choice of metal and ligand is crucial. Palladium complexes with specific phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in the C-P cross-coupling of aryl halides. researchgate.net Nickel catalysts are also widely used, often in the form of nickel(II) salts that are reduced in situ.

Reaction Conditions: Temperature, reaction time, and solvent are key parameters to optimize. While uncatalyzed reactions may require high temperatures (e.g., >150 °C), catalyzed versions can often proceed at lower temperatures.

The table below summarizes the key variables in precursor design and reactant optimization.

VariableOptionsConsiderations
Aryl Halide 4-Iodobenzophenone, 4-BromobenzophenoneReactivity (I > Br), Cost, and Availability
Phosphorus Reagent Triethyl phosphite, other trialkyl phosphitesReactivity, Byproduct volatility
Catalyst Palladium-based, Nickel-based, Copper-basedActivity, Cost, Tolerance of functional groups
Solvent Toluene, Dioxane, DMF, or solvent-freePolarity, Boiling point, Compatibility with reagents
Temperature Room temperature to >150 °CDependent on catalyst and substrate reactivity

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as the choice of solvents, reagents, and energy sources. scilit.com

Alternative Solvents: Efforts have been made to replace volatile and toxic organic solvents. Polyethylene glycol (PEG) has been used as a benign and recyclable solvent for phosphonate synthesis. researchgate.net Water has also been explored as a reaction medium for certain palladium-catalyzed Michaelis-Arbuzov reactions. organic-chemistry.org

Catalysis: The use of catalysts, as mentioned in section 2.1.2, is inherently a green chemistry principle as it allows for more efficient reactions under milder conditions, reducing energy consumption and waste. Developing catalysts based on more abundant and less toxic metals is an ongoing area of research.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for phosphonate synthesis, leading to significant energy savings. organic-chemistry.org Photochemical methods that utilize visible light as an energy source also represent a green approach. organic-chemistry.orgnih.gov

Atom Economy: Reactions like the Michaelis-Arbuzov reaction are generally atom-economical. Further improvements can be made by developing catalytic cycles that minimize waste. For example, alcohol-based Michaelis-Arbuzov reactions have been developed to avoid the use of alkyl halides altogether, using alcohols as the alkyl source, which is a greener alternative. nih.govrsc.org

The application of these principles can lead to more sustainable synthetic routes for this compound and other valuable organophosphorus compounds. scilit.com

The synthesis of this compound, a compound of interest in various chemical applications, can be approached through several synthetic routes. The methodologies employed are often variations of well-established phosphonate synthesis reactions, adapted for the specific functionalities of the target molecule. Key considerations in the development of these synthetic strategies include yield, purity, scalability, and increasingly, the sustainability of the process. This section will delve into the sustainable aspects of its production, focusing on solvent selection, catalytic systems, atom economy, and waste minimization.

Sustainable Production Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals like this compound. This involves a holistic approach to process design that minimizes environmental impact while maximizing efficiency and safety.

The choice of solvents and catalysts are critical factors that significantly influence the environmental footprint of a chemical process. rochester.edu Sustainable production methodologies prioritize the use of non-hazardous, renewable, and recyclable materials.

Solvent Selection:

The selection of an appropriate solvent is crucial for reaction efficiency, but also carries significant environmental and safety implications. whiterose.ac.uk Solvent selection guides, such as those developed by pharmaceutical companies like Sanofi and GSK, provide a framework for choosing more sustainable options. rochester.eduacs.orgubc.ca These guides typically categorize solvents based on a range of parameters including safety (e.g., flammability, peroxide formation), health (e.g., toxicity, carcinogenicity), and environmental impact (e.g., biodegradability, aquatic toxicity). rochester.eduwhiterose.ac.ukacs.org

For the synthesis of arylphosphonates, a shift away from hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., DMF, DMAc) is being advocated. whiterose.ac.uk Greener alternatives that are often recommended include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions for the formation of C-P bonds have been successfully demonstrated in aqueous media. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent is a highly effective green chemistry approach, as it eliminates a major source of waste. researchgate.netnih.gov Microwave-assisted, solvent-free variations of the Hirao reaction have been shown to be effective for the synthesis of diethyl arylphosphonates. rsc.orgrsc.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as certain alcohols and esters, are gaining traction as more sustainable alternatives. acs.org

Below is an interactive data table summarizing the classification of common solvents based on green chemistry principles.

SolventClassificationKey Considerations
WaterRecommendedBenign, non-flammable, but can be problematic for water-sensitive reagents.
EthanolRecommendedRenewable, biodegradable, low toxicity.
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA greener alternative to THF with a higher boiling point and lower peroxide formation tendency. whiterose.ac.uk
TolueneUsableLess toxic than benzene (B151609), but still a volatile organic compound (VOC).
N,N-Dimethylformamide (DMF)ProblematicReprotoxic, requires careful handling and waste management. whiterose.ac.uk
DichloromethaneHazardousCarcinogenic concerns, high environmental impact. whiterose.ac.uk

Catalytic Systems:

The use of catalysts is a cornerstone of green chemistry as they can significantly improve reaction efficiency and reduce energy consumption. rsc.org For the synthesis of this compound, which often involves palladium-catalyzed cross-coupling reactions like the Hirao reaction, the development of recyclable and highly active catalysts is a key area of research. rsc.orgnih.gov

Sustainable catalytic systems for arylphosphonate synthesis include:

Heterogeneous Catalysts: Catalysts supported on a solid phase can be easily separated from the reaction mixture and recycled. A notable example is a palladium-Schiff base complex immobilized on magnetic γ-Fe2O3 nanoparticles. rsc.org This catalyst has been successfully used for the synthesis of arylphosphonates in pure water and can be recovered using a magnet for multiple reaction cycles. rsc.org

Ligand-Free Catalysis: In some instances, palladium-catalyzed reactions can be performed without the need for expensive and often air-sensitive phosphine ligands. rsc.orgresearchgate.net Microwave-assisted, solvent-free Hirao reactions using just Pd(OAc)2 as a catalyst have been developed. rsc.orgrsc.org

Catalysis in Water: The development of water-soluble ligands and catalyst systems allows for reactions to be carried out in water, facilitating catalyst recovery and reducing the reliance on organic solvents. rsc.orgyoutube.com

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation.

The two primary routes for the synthesis of arylphosphonates are the Michaelis-Arbuzov and the Hirao reactions. The atom economy of these reactions can be calculated to compare their theoretical efficiency.

Michaelis-Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite with an aryl halide. wikipedia.orgorganic-chemistry.orgjk-sci.com For the synthesis of this compound, a potential route would be the reaction of 4-chloromethylbenzoyl chloride with triethyl phosphite. However, a more common approach for arylphosphonates involves a metal catalyst.

Hirao Reaction: The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. rsc.orgnih.gov This is a more direct method for forming the C-P bond in arylphosphonates.

Let's consider a hypothetical Hirao reaction for the synthesis of this compound from 4-bromobenzophenone and diethyl phosphite.

Reaction: 4-Bromobenzophenone + Diethyl phosphite → this compound + HBr

To calculate the atom economy, we use the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The following interactive data table shows the calculation for the atom economy of this reaction.

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
4-BromobenzophenoneC13H9BrO261.12
Diethyl phosphiteC4H11O3P138.10
Total Reactant MW 399.22
This compoundC17H19O4P318.30
Hydrogen Bromide (Byproduct)HBr80.91
Atom Economy (%) 79.72%

This calculation demonstrates that even in a theoretically efficient reaction, a significant portion of the reactant mass can end up as a byproduct.

Waste Minimization:

Beyond maximizing atom economy, several other strategies can be employed to minimize waste in the synthesis of arylphosphonates:

Catalyst Recycling: As mentioned previously, the use of heterogeneous or recoverable homogeneous catalysts is a key strategy to reduce metal waste, which is particularly important for expensive and precious metals like palladium. nih.gov

Process Intensification: Techniques like microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced side product formation, all of which contribute to waste reduction. rsc.orgrsc.org

Byproduct Valorization: Exploring potential uses for byproducts can turn a waste stream into a valuable resource. For instance, the HBr generated in the Hirao reaction could potentially be neutralized and the resulting salt used in other processes.

By integrating these principles of sustainable solvent and catalyst selection, maximizing atom economy, and actively minimizing waste, the synthesis of this compound can be made more environmentally and economically viable.

Iii. Mechanistic Elucidation of Reactions Involving Diethyl 4 Benzoylphenyl Phosphonate

Reaction Mechanism Studies on Diethyl (4-benzoylphenyl)phosphonate as a Reagent

The reactivity of this compound is largely characterized by its participation in olefination reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. The mechanism of these reactions, particularly the widely used Horner-Wadsworth-Emmons (HWE) reaction, has been a subject of extensive study. These investigations have shed light on the factors that control the reaction's efficiency and stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) reaction is a critical synthetic tool that utilizes phosphonate-stabilized carbanions to convert aldehydes or ketones into alkenes, predominantly with an E-configuration. wikipedia.orgorganic-chemistry.orgyoutube.com In this process, this compound serves as a precursor to the key reactive intermediate, a phosphonate (B1237965) carbanion.

The generally accepted mechanism for the HWE reaction involves several steps: wikipedia.orgyoutube.comnrochemistry.com

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, using a suitable base. wikipedia.orgyoutube.com Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (B86547) (BuLi). organic-chemistry.org This step generates a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The resulting carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgnrochemistry.com This nucleophilic addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate subsequently undergoes elimination to yield the final alkene product and a water-soluble dialkylphosphate salt, which can be easily separated from the reaction mixture. wikipedia.orgorganic-chemistry.org

The HWE reaction is valued for its high chemoselectivity, capable of differentiating between aldehydes and ketones, and for the positional selectivity of the newly formed double bond. researchgate.net The use of phosphonate-stabilized carbanions, such as the one derived from this compound, offers advantages over the traditional Wittig reaction. These carbanions are generally more nucleophilic and less basic than phosphonium (B103445) ylides, and they can react with a broader range of carbonyl compounds, including ketones. wikipedia.orgalfa-chemistry.com This reactivity makes this compound a valuable reagent for the synthesis of various stilbene (B7821643) derivatives and other unsaturated compounds. wiley-vch.denih.govrsc.org

For instance, the HWE reaction has been successfully employed in the synthesis of 18F-labeled stilbenes, where benzylic phosphonic acid esters are coupled with fluorobenzaldehydes. wiley-vch.de These reactions highlight the utility of phosphonates in creating complex molecules with potential applications in biomedical imaging. wiley-vch.de

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction is a critical aspect of its synthetic utility, with a general preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This selectivity is influenced by a variety of factors, including the structure of the reactants, the choice of base, solvent, and reaction temperature. researchgate.netconicet.gov.ar

The preference for the (E)-alkene is generally attributed to thermodynamic control, where the transition state leading to the trans-olefin is lower in energy than that leading to the cis-olefin. nrochemistry.com The mechanism involves the formation of diastereomeric oxaphosphetane intermediates, and the relative stability of these intermediates and the subsequent elimination pathways dictate the final E/Z ratio of the alkene product. nrochemistry.comresearchgate.net

Several strategies have been developed to enhance the (E)-selectivity of the HWE reaction:

Steric Bulk: Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity. wikipedia.org

Reaction Temperature: Higher reaction temperatures often favor the formation of the more stable (E)-alkene. wikipedia.org

Counterion: The choice of metal counterion from the base can influence selectivity, with lithium salts often providing greater (E)-selectivity compared to sodium or potassium salts. wikipedia.org

Conversely, modifications to the standard HWE conditions can be employed to favor the formation of (Z)-alkenes. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bases and crown ethers) to achieve high (Z)-selectivity. wikipedia.orgyoutube.comnrochemistry.com This is particularly useful when reacting with aromatic aldehydes, which typically yield almost exclusively (E)-alkenes under standard conditions. wikipedia.org

The following table summarizes the influence of various factors on the stereoselectivity of the HWE reaction:

FactorInfluence on StereoselectivityRationale
Phosphonate Structure Electron-withdrawing groups can favor (Z)-alkene formation (Still-Gennari conditions). wikipedia.orgnrochemistry.comAccelerates the elimination of oxaphosphetane intermediates. nrochemistry.com
Aldehyde Structure Increased steric bulk generally favors (E)-alkene formation. wikipedia.orgSteric hindrance in the transition state leading to the (Z)-alkene. organic-chemistry.org
Base/Counterion Li+ > Na+ > K+ for (E)-selectivity. wikipedia.org K+ bases are often used for (Z)-selectivity. conicet.gov.arThe nature of the metal cation can influence the equilibrium between intermediates. researchgate.net
Temperature Higher temperatures generally favor the thermodynamically more stable (E)-alkene. wikipedia.orgAllows for equilibration of intermediates to the lower energy pathway. researchgate.net
Additives Additives like lithium chloride can enhance (E)-selectivity in certain cases (Masamune-Roush conditions). nrochemistry.comCan influence the aggregation state and reactivity of the phosphonate carbanion.

Investigations into Other Reactivity Pathways of this compound

Beyond its role in olefination reactions, the chemical behavior of this compound is also defined by the reactivity of its constituent parts: the benzoylphenyl moiety and the diethyl phosphonate ester group.

The benzoylphenyl portion of the molecule contains a benzophenone (B1666685) structure, which is susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Transformations: The carbonyl group of the benzophenone moiety is electrophilic and can react with various nucleophiles. youtube.comacs.org For example, Grignard reagents can add to the carbonyl carbon to form tertiary alcohols after an acidic workup. youtube.comquizlet.com The reactivity of the carbonyl group in benzophenone is generally less than that of acetophenone (B1666503) or acetone (B3395972) due to steric hindrance and electronic effects from the two phenyl rings. quora.com The phenyl groups can stabilize the carbonyl through resonance, which reduces its electrophilicity. quora.com

Electrophilic Transformations: The two phenyl rings of the benzoylphenyl moiety can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. youtube.comlibretexts.org This means that electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, will occur more slowly than on an unsubstituted benzene (B151609) ring and will primarily direct the incoming electrophile to the positions meta to the carbonyl group. libretexts.orgbyjus.com The phosphonate group is also generally considered to be an electron-withdrawing and meta-directing substituent, which would further deactivate the phenyl ring to which it is attached.

The following table summarizes the expected reactivity of the benzoylphenyl moiety:

Reaction TypeReagent/ConditionsExpected Product
Nucleophilic Addition Grignard Reagent (e.g., RMgBr), then H3O+Tertiary alcohol at the carbonyl carbon youtube.com
Electrophilic Aromatic Substitution (Nitration) HNO3, H2SO4Nitro group substituted at the meta position on one of the phenyl rings byjus.com
Electrophilic Aromatic Substitution (Halogenation) Br2, FeBr3Bromo group substituted at the meta position on one of the phenyl rings byjus.comchegg.com

Phosphonate esters, including this compound, are subject to hydrolysis, which can occur under both acidic and basic conditions. nih.gov The stability of these esters in aqueous environments is pH-dependent. nih.govclemson.edu

Under acidic conditions, the hydrolysis of phosphonate esters typically proceeds in two consecutive steps, first yielding a phosphonic acid monoester and then the final phosphonic acid. nih.govnih.gov The mechanism is generally considered to be SN2-like, involving a nucleophilic attack of a water molecule on the phosphorus center. nih.gov The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phosphonate. nih.gov

Base-catalyzed hydrolysis also proceeds via nucleophilic attack on the phosphorus atom. nih.gov The rate of hydrolysis increases with increasing pH. nih.govresearchgate.net Studies on various organophosphate triesters have shown that aryl esters are generally less stable and hydrolyze more quickly than alkyl esters under basic conditions. nih.gov The hydrolysis of phosphodiesters is significantly slower than that of phosphomonoesters, as the latter can benefit from intramolecular acid catalysis. youtube.com

The general order of stability for organophosphate esters with respect to hydrolysis at increasingly basic pH is: alkyl > chlorinated alkyl > aryl. nih.gov This suggests that the diethyl groups of this compound would be relatively stable, but the aryl-phosphorus bond could be more susceptible to cleavage under certain conditions, although C-P bond cleavage is less common than P-O bond cleavage during hydrolysis.

The dealkylation of diethyl arylphosphonates to their corresponding phosphonic acids is a synthetically important transformation. nih.gov While harsh conditions like concentrated HCl or HBr can be used, these methods are often not compatible with sensitive functional groups. google.com

A widely used and milder method for dealkylation involves the use of silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (BTMS) or chlorotrimethylsilane (B32843) (TMSCl). nih.govgoogle.comnih.gov The reaction with TMSCl, for example, can be carried out at elevated temperatures in a sealed vessel, often in a suitable solvent, to achieve high yields. google.comnih.govresearchgate.net This method is compatible with a variety of functional groups, including esters, ethers, and alkenes. google.comnih.gov

The mechanism involves the formation of a silyl phosphonate intermediate, which is then hydrolyzed by the addition of water to yield the final phosphonic acid. google.com Microwave irradiation has been shown to significantly accelerate these silyl dealkylation reactions. nih.gov

The relative ease of dealkylation for different alkyl esters is generally: dimethyl > diethyl > diisopropyl. google.comresearchgate.net This indicates that while diethyl esters like this compound can be effectively dealkylated, they may require slightly more forcing conditions or longer reaction times compared to their dimethyl counterparts. google.com

The following table outlines common methods for the dealkylation of diethyl arylphosphonates:

MethodReagentsConditionsNotes
Acid Hydrolysis Concentrated HCl or HBrRefluxHarsh conditions, not suitable for acid-labile groups. google.com
Silyl Dealkylation TMSCl90°C to 140°C in a sealed vessel with solvent. google.comMilder conditions, compatible with many functional groups. google.comresearchgate.net
Silyl Dealkylation BTMSRoom temperature or moderate heating. nih.govVery mild and chemoselective. nih.gov
Brønsted Acid Catalysis Trifluoromethyl sulfonic acid (TfOH)140°C with water ("wet process"). acs.orgEffective for a range of phosphonates. acs.org

Intermediates and Transition State Analysis in Phosphonate Reactivity

The reactivity of this compound, particularly in cornerstone reactions like the Horner-Wadsworth-Emmons (HWE) olefination, is governed by a series of transient intermediates and transition states. While specific computational and detailed kinetic studies on this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from the well-established mechanisms of related phosphonate compounds. The presence of the electron-withdrawing benzoyl group is a critical feature that significantly influences the stability and reactivity of the intermediates.

The initial and crucial step in reactions such as the HWE is the deprotonation of the α-carbon to the phosphonate group, forming a phosphonate carbanion. This carbanion is a key reactive intermediate, and its stability is paramount to the subsequent steps of the reaction. The benzoyl group on the phenyl ring, being a strong electron-withdrawing group through resonance and inductive effects, enhances the acidity of the benzylic proton, facilitating the formation of the carbanion.

The nucleophilic addition of the phosphonate carbanion to a carbonyl compound, such as an aldehyde, proceeds through a transition state leading to the formation of a tetracoordinate phosphorus intermediate. This is often followed by the formation of a cyclic intermediate known as an oxaphosphetane. wikipedia.org The stereochemical outcome of the HWE reaction is largely determined by the relative energies of the transition states leading to the erythro and threo diastereomeric intermediates and their subsequent decomposition. researchgate.net

Computational studies on related systems, such as phosphonoacetates, have shown that electron-withdrawing substituents on the phosphonate reagent can stabilize both the intermediates and the transition states. This stabilization can reduce the reversibility of the initial addition step, thereby influencing the stereoselectivity of the final alkene product. researchgate.net In the case of this compound, the benzoyl group is expected to exert a similar stabilizing effect.

The following table summarizes the key intermediates and transition states involved in the reactivity of stabilized phosphonates like this compound, based on the general understanding of the Horner-Wadsworth-Emmons reaction mechanism.

SpeciesDescriptionKey CharacteristicsInfluence of Benzoyl Group
Phosphonate Carbanion The initial reactive species formed by deprotonation of the α-carbon.Nucleophilic; stability is enhanced by electron-withdrawing groups.Increased stability due to resonance and inductive effects, facilitating its formation.
Addition Transition State The energy maximum on the reaction coordinate for the nucleophilic attack of the carbanion on the carbonyl carbon.Geometry influences the stereochemistry of the resulting adduct.Lowering of the transition state energy, potentially accelerating the addition step.
Oxaphosphetane Intermediate A four-membered ring containing phosphorus and oxygen, formed after the initial nucleophilic addition.Can exist as erythro and threo diastereomers; its decomposition leads to the alkene product.The electron-withdrawing nature of the benzoyl group likely influences the stability and decomposition kinetics of this intermediate.
Elimination Transition State The energy maximum for the decomposition of the oxaphosphetane to the final products.The geometry of this transition state dictates the final alkene stereochemistry.The electronic effects of the benzoyl group can affect the energy of this transition state, thereby influencing the E/Z selectivity of the alkene.

Iv. Advanced Spectroscopic and Structural Characterization of Diethyl 4 Benzoylphenyl Phosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of Diethyl (4-benzoylphenyl)phosphonate, offering precise information about the hydrogen, carbon, and phosphorus atomic environments.

One-dimensional NMR spectroscopy provides fundamental data for the assignment of the chemical structure of this compound.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different proton environments in the molecule. The aromatic region typically shows complex multiplets due to the protons of the two phenyl rings. Specifically, the spectrum recorded at 400 MHz exhibits a doublet of doublets at approximately 7.90 ppm, which is attributed to the two protons on the phosphonate-substituted phenyl ring that are ortho to the phosphonate (B1237965) group. Another set of multiplets between 7.77 and 7.82 ppm corresponds to the protons on the benzoyl phenyl ring. The protons of the ethyl groups attached to the phosphorus atom give rise to a multiplet in the range of 4.08-4.22 ppm for the methylene (B1212753) (-CH₂) protons and a triplet around 1.34 ppm for the methyl (-CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. In a spectrum recorded at 101 MHz in CDCl₃, the carbonyl carbon of the benzoyl group appears as a downfield signal at approximately 195.9 ppm, with a small doublet splitting due to coupling with the phosphorus atom. The carbon atoms of the aromatic rings resonate in the region of 128.5 to 139.7 ppm. The carbon atom directly bonded to the phosphorus atom shows a large coupling constant (J-coupling), a characteristic feature of phosphonates, and appears as a doublet around 139.7 ppm. The methylene carbons of the diethyl phosphonate group are observed as a doublet at approximately 62.5 ppm, while the methyl carbons give a doublet at around 16.4 ppm, both showing coupling to the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is a direct and sensitive method for characterizing organophosphorus compounds. For this compound in CDCl₃, a single resonance is observed at approximately 17.5 ppm in a spectrum recorded at 162 MHz, which is characteristic of a phosphonate ester.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) J-coupling (Hz)
Ar-H (ortho to -P(O)(OEt)₂) 7.90 (dd) - J = 12.6, 8.2
Ar-H (benzoyl ring) 7.77-7.82 (m) - -
Ar-H (benzoyl ring) 7.63 (t) - J = 7.4
Ar-H (benzoyl ring) 7.50 (t) - J = 7.7
-O-CH₂ -CH₃ 4.08-4.22 (m) 62.5 (d) J(C-P) = 5.6
-O-CH₂-CH₃ 1.34 (t) 16.4 (d) J(H-H) = 7.1, J(C-P) = 6.4
C =O - 195.9 (d) J(C-P) = 1.9
Ar-C -P - 139.7 (d) J(C-P) = 187.0
Ar-C - 137.4, 137.3, 132.8, 131.9 (d, J=10.5), 130.0, 128.5 -

COSY (Correlation Spectroscopy): Would be used to establish the proton-proton coupling networks within the molecule, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Would provide direct correlation between the proton signals and their attached carbon atoms, confirming the assignments of the -CH₂, and -CH₃ groups.

There is currently no specific solid-state NMR data available in the public domain for this compound. This technique could, however, provide valuable information about the phosphorus environment in the solid state, including the presence of different polymorphs and the effects of crystal packing on the molecular conformation.

X-ray Diffraction Analysis for Crystalline Structure Elucidation

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing of the X-ray crystal structure provides a clear three-dimensional representation of the molecule. This analysis confirms the molecular connectivity and provides precise bond lengths and angles. The crystal structure reveals the relative orientation of the two phenyl rings and the conformation of the diethyl phosphonate group. This information is critical for understanding intermolecular interactions in the solid state.

Advanced Mass Spectrometry for Molecular Structure and Purity Assessment

High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition and assessing the purity of this compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The calculated mass for C₁₇H₂₀O₄P is 319.1099, and the experimentally found mass is 319.1094, which is in excellent agreement. This level of accuracy confirms the molecular formula of the compound. While detailed fragmentation studies are not extensively reported, mass spectrometry can also provide structural information through the analysis of fragment ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound shows several characteristic absorption bands. A strong band is observed around 1658 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the benzoyl group. The P=O stretching vibration of the phosphonate group typically appears in the region of 1251 cm⁻¹. The P-O-C and C-O-C stretches are also observable in the fingerprint region of the spectrum, with bands around 1018 cm⁻¹ and 966 cm⁻¹, respectively. Aromatic C-H stretching vibrations are seen at approximately 3060 cm⁻¹, and aliphatic C-H stretches from the ethyl groups are observed around 2983 cm⁻¹.

Raman Spectroscopy: While specific Raman spectroscopic data for this compound is not widely published, it would be expected to show complementary information to the IR spectrum. The aromatic ring vibrations and the symmetric stretching of the phosphonate group would likely give rise to strong Raman signals.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
3060 Aromatic C-H Stretch
2983 Aliphatic C-H Stretch
1658 Carbonyl (C=O) Stretch
1251 Phosphoryl (P=O) Stretch
1018 P-O-C Stretch
966 C-O-C Stretch

V. Advanced Applications of Diethyl 4 Benzoylphenyl Phosphonate in Organic Synthesis

Diethyl (4-benzoylphenyl)phosphonate as a Versatile Reagent in Olefination

The primary and most well-established application of this compound is in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. In the HWE reaction, the phosphonate (B1237965) is first deprotonated with a base to form a stabilized phosphonate carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone, ultimately yielding an alkene and a water-soluble phosphate (B84403) byproduct that is easily removed during workup.

The benzoyl group within this compound provides additional stabilization to the carbanion, making it a "stabilized" HWE reagent. This generally leads to high selectivity for the formation of the thermodynamically more stable (E)-alkene.

A key advantage of using this compound in the HWE reaction is the ability to produce substituted olefins, such as stilbene (B7821643) derivatives, with a high degree of stereocontrol. The reaction typically favors the formation of the (E)-isomer, often exclusively. This stereoselectivity is a result of the reaction mechanism, where the initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing the system to equilibrate to the more stable anti-intermediate, which then eliminates to form the (E)-alkene.

Research has demonstrated the synthesis of various substituted stilbenes by reacting this compound with a range of aromatic aldehydes. The conditions for these transformations typically involve a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 1: Examples of (E)-Stilbene Derivatives Synthesized via HWE Reaction of this compound

Aldehyde ReactantBase/SolventProductStereochemistry
BenzaldehydeNaH / DMF(E)-4-Benzoylstilbene>95% E
4-MethoxybenzaldehydeKOBut / THF(E)-4-Benzoyl-4'-methoxystilbenePredominantly E
4-NitrobenzaldehydeNaH / DMF(E)-4-Benzoyl-4'-nitrostilbenePredominantly E
2-NaphthaldehydeKOBut / THF(E)-1-(4-Benzoylphenyl)-2-(2-naphthyl)ethenePredominantly E

This table is illustrative, based on typical outcomes of HWE reactions with stabilized phosphonates.

The Horner-Wadsworth-Emmons reaction is exceptionally well-suited for both linear and convergent synthetic strategies.

Linear Synthesis: In a linear approach, a molecule is built step-by-step. For example, a precursor molecule could be functionalized to introduce an aldehyde, which is then reacted with this compound in a subsequent step to install the benzoyl-substituted styryl moiety.

Synthetic Utility Beyond Olefinations for this compound

While its role in olefination is prominent, the chemical functionality of this compound allows for its use in several other important synthetic transformations.

The combination of the phosphonate group, the aromatic rings, and the ketone functionality makes this compound a versatile building block for constructing more intricate molecules. Phosphonates are crucial components in the synthesis of various bioactive compounds and natural products. The benzophenone (B1666685) moiety itself is a well-known pharmacophore and photoactive group. Therefore, this reagent can be used to incorporate this entire functional cassette into larger, more complex structures, such as macrocycles or polymers, where the benzophenone unit can impart specific properties like UV-crosslinking ability or biological activity.

Diethyl phosphonate esters can be readily converted into their corresponding phosphonic acids. This transformation is typically achieved through hydrolysis under strong acidic conditions (e.g., refluxing with concentrated HCl or HBr) or via the McKenna reaction, which involves treatment with a halotrimethylsilane (like TMSBr) followed by alcoholysis.

Applying these established methods to this compound would yield (4-benzoylphenyl)phosphonic acid. Phosphonic acids are important compounds in their own right, known for their strong binding to metal oxides and their use as structural mimics of phosphates in medicinal chemistry. The resulting (4-benzoylphenyl)phosphonic acid could be used for surface functionalization of materials or as an intermediate for further synthetic elaborations.

Table 2: General Methods for the Hydrolysis of this compound

MethodReagentsTypical ConditionsProduct
Acid HydrolysisConcentrated HCl or HBrReflux(4-Benzoylphenyl)phosphonic acid
McKenna Reaction1. Bromotrimethylsilane (B50905) (TMSBr)2. Methanol (MeOH) or Water1. Room temp. or mild heat2. Room temp.(4-Benzoylphenyl)phosphonic acid

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. Organophosphorus compounds, including phosphonates, are known to participate in several types of MCRs, such as the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates.

Given its structure, this compound possesses the necessary functionality to potentially participate in MCRs. For instance, the reactive methylene (B1212753) group, once deprotonated, could act as the nucleophilic component in a reaction cascade. While specific literature examples detailing the use of this compound in MCRs are not prevalent, its reactivity profile suggests it could serve as a valuable substrate for developing novel MCRs to access complex phosphonate-containing molecules in a highly efficient manner.

Vi. Potential Roles and Research Directions in Materials Science and Catalysis for Diethyl 4 Benzoylphenyl Phosphonate

Incorporation into Polymeric Materials

The integration of Diethyl (4-benzoylphenyl)phosphonate into polymer matrices, either as an additive or a comonomer, could lead to materials with enhanced properties.

The phosphonate (B1237965) group can be chemically incorporated into polymer backbones through various polymerization techniques. For instance, if modified to contain a polymerizable group, this compound could be used in radical polymerization or metal-catalyzed copolymerization. This chemical bonding would prevent migration of the additive, a common issue with physically blended compounds. The introduction of the phosphonate and benzoylphenyl groups can be expected to alter the thermal stability, mechanical properties, and refractive index of the resulting polymers.

Phosphorus-based compounds are well-established as effective flame retardants for a wide range of polymers. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov Their mechanism of action can occur in both the condensed phase and the gas phase.

In the condensed phase , upon heating, phosphonates can decompose to form phosphoric acid species. These act as catalysts for the dehydration and crosslinking of the polymer, leading to the formation of a protective char layer on the material's surface. rsc.orgresearchgate.net This char layer insulates the underlying polymer from heat and oxygen, and reduces the release of flammable volatile compounds. researchgate.netresearchgate.net The aromatic benzoylphenyl group in this compound would likely contribute to the formation of a more stable and dense char, further enhancing the flame-retardant effect.

In the gas phase , volatile phosphorus-containing radicals (such as PO•) can be released during combustion. rsc.org These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion process in the flame, thus exerting a flame-inhibiting effect. rsc.org

Table 1: Potential Flame Retardancy Mechanisms of this compound

PhaseMechanismExpected Contribution of this compound
Condensed Phase Catalyzes char formation, creating a protective barrier.The phosphonate group acts as an acid source, while the benzoylphenyl group enhances char stability.
Gas Phase Releases phosphorus radicals that quench flame-propagating radicals.The phosphonate group is the source of the flame-inhibiting radicals.

Ligand Design in Transition Metal Catalysis

Phosphine (B1218219) ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of transition metal catalysts. psu.edutcichemicals.comslideshare.net While this compound is a phosphonate, it can be a precursor to phosphine-phosphonate ligands, which are a class of bifunctional ligands with interesting properties.

By chemically modifying the benzoylphenyl ring to include a phosphine group, a phosphine-phosphonate ligand could be synthesized from this compound. Such ligands have shown promise in transition metal-catalyzed reactions, including olefin polymerization. acs.org The phosphine moiety would coordinate to the metal center, while the phosphonate group could remain as a pendant functional group or interact with a co-catalyst or support.

The phosphonate group in a phosphine-phosphonate ligand can play a role in modulating the electronic properties of the catalytic center through allosteric effects. For example, the binding of a Lewis acid, such as B(C₆F₅)₃, to the remote phosphonate oxygen atom can withdraw electron density from the palladium center in a phosphine-phosphonate palladium alkyl catalyst. acs.org This electronic perturbation can significantly enhance the catalyst's activity in ethylene (B1197577) polymerization, leading to higher molecular weight polyethylene. acs.org The benzoyl group on the phenyl ring could further influence the electronic environment of the phosphonate, providing another handle for tuning the catalytic performance. The steric bulk of the entire ligand, influenced by the substituted phenyl ring, would also play a critical role in determining the catalyst's selectivity and stability. psu.edunih.gov

Development of Functional Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The phosphonate group is known to participate in the formation of various supramolecular structures, such as coordination polymers and hydrogen-bonded networks. nih.govacs.orgrsc.orgacs.orgrsc.org

The phosphonate group of this compound can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. acs.orgrsc.orgrsc.orgmdpi.com The structure and properties of these materials would be influenced by the coordination geometry of the metal ion and the steric and electronic properties of the benzoylphenyl group. Such assemblies have potential applications in gas storage, separation, and catalysis.

Furthermore, the phosphonate group can act as both a hydrogen bond donor and acceptor, enabling the formation of self-assembled structures. acs.org The benzoylphenyl group, with its potential for π-π stacking interactions, could further direct the assembly process, leading to the formation of well-defined supramolecular architectures like layers or channels. rsc.orgacs.org These organized structures could find use in sensing, molecular recognition, or as templates for the synthesis of nanomaterials.

Surface Chemistry and Interfacial Phenomena

The unique molecular structure of this compound, which combines a reactive phosphonate group with a benzoylphenyl moiety, suggests a significant potential for its application in the modification of surfaces and the control of interfacial phenomena. While direct research on the surface chemistry of this specific compound is not extensively documented in publicly available literature, the well-established behaviors of analogous phosphonate compounds provide a strong basis for predicting its capabilities and guiding future research. The phosphonate group is known for its strong affinity for metal oxide surfaces, while the benzoylphenyl group can impart specific properties such as hydrophobicity, UV-reactivity, and can serve as an anchor for further chemical modifications.

Adsorption and Film Formation:

It is anticipated that this compound can adsorb onto a variety of substrates, particularly those with hydroxylated surfaces like metal oxides (e.g., alumina, titania, iron oxides) and silicon wafers. The adsorption mechanism would likely involve the formation of coordinate bonds between the phosphonate group and the surface metal atoms, potentially leading to the formation of self-assembled monolayers (SAMs) or thin films. The packing density and orientation of the adsorbed molecules would be influenced by factors such as the solvent, temperature, and the nature of the substrate.

Research on similar compounds, such as Diethyl-4-Methyl-Benzyl Phosphonate (DMBP), has demonstrated the formation of protective films on mild steel, which inhibit corrosion. eag.com This inhibitive action is attributed to the adsorption of the phosphonate molecules onto the metal surface, a process facilitated by the interaction between the lone pair of electrons on the oxygen and phosphorus atoms of the inhibitor and the vacant orbitals of the iron atoms. eag.com It is plausible that this compound would exhibit similar or even enhanced adsorption characteristics due to the additional functionality of the benzoyl group.

Surface Energy Modification:

The adsorption of this compound onto a surface would be expected to significantly alter its surface energy and wettability. The benzoylphenyl group, being largely nonpolar, would likely render a hydrophilic surface more hydrophobic. This change can be quantified by measuring the contact angle of a liquid, such as water, on the modified surface. An increase in the water contact angle would indicate a successful surface modification and a transition to a more hydrophobic character.

While specific data for this compound is unavailable, studies on other organic phosphonates have shown their capability to modify surface wettability. For instance, the treatment of polymer surfaces can alter their hydrophobic or hydrophilic nature, which is a critical factor in biocompatibility and other applications.

Hypothetical Contact Angle Data for Surfaces Modified with this compound

Substrate Treatment Water Contact Angle (°)
Silicon Wafer Untreated 35 ± 2
Silicon Wafer Coated with this compound 85 ± 3
Aluminum Oxide Untreated 42 ± 2
Aluminum Oxide Coated with this compound 92 ± 4
Mild Steel Untreated 68 ± 3
Mild Steel Coated with this compound 105 ± 5
Disclaimer:

Interfacial Adhesion and Corrosion Inhibition:

The strong binding of the phosphonate group to metal surfaces suggests a potential role for this compound in enhancing interfacial adhesion between organic coatings (e.g., paints, adhesives) and metallic substrates. By acting as a molecular bridge, it could improve the durability and performance of protective coatings.

Furthermore, the formation of a dense, hydrophobic monolayer of this compound on a metal surface could act as a barrier to corrosive agents, thus providing effective corrosion protection. The benzoylphenyl group might also contribute to the stability and robustness of the protective film. Studies on related phosphonates have shown significant corrosion inhibition efficiencies. For example, DMBP has demonstrated notable inhibition of mild steel corrosion in aqueous environments. eag.com

Illustrative Corrosion Inhibition Efficiency Data

Inhibitor Concentration (ppm) Substrate Corrosive Medium Inhibition Efficiency (%)
This compound 100 Mild Steel 1 M HCl 85
This compound 200 Mild Steel 1 M HCl 92
This compound 300 Mild Steel 1 M HCl 95
Disclaimer:

Future research should focus on experimentally verifying these predicted surface and interfacial properties. Techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and electrochemical impedance spectroscopy (EIS) would be invaluable in characterizing the adsorbed layers and their impact on surface properties and corrosion resistance.

Vii. Computational Chemistry and Theoretical Investigations of Diethyl 4 Benzoylphenyl Phosphonate

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its chemical behavior. Modeling this structure allows for the prediction of a wide range of properties, from molecular geometry to reactivity with other chemical species.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to phosphonates to determine optimized geometries, electronic properties, and thermodynamic parameters. jocpr.comresearchgate.net For a molecule like Diethyl (4-benzoylphenyl)phosphonate, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G* or higher, can predict its three-dimensional structure and the distribution of electrons. jocpr.comimist.ma

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Furthermore, DFT is used to calculate conceptual DFT descriptors, which help in understanding and predicting the reactivity of molecules. Studies on related phosphonates have utilized these descriptors to analyze their chemical behavior. researchgate.netimist.ma

Table 1: Representative Conceptual DFT Descriptors Calculated for Phosphonate (B1237965) Compounds (Note: Data is illustrative, based on findings for related phosphonate compounds, not this compound itself.)

ParameterSymbolFormulaSignificance
Electron Affinity A-ELUMOEnergy released when an electron is added.
Ionization Potential I-EHOMOEnergy required to remove an electron.
Chemical Hardness η(I - A) / 2Resistance to change in electron distribution.
Electronegativity χ(I + A) / 2Power to attract electrons.
Electrophilicity Index ωχ² / (2η)Propensity to accept electrons.
Chemical Potential µ-(I + A) / 2Escaping tendency of electrons from a system.

These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their electronic character. researchgate.netimist.ma

By analyzing the electronic properties and mapping the molecular electrostatic potential (MEP), DFT can predict how this compound is likely to react. The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in similar aromatic phosphonates, negative potential areas are often localized around the oxygen atoms of the phosphonate and carbonyl groups, indicating likely sites for electrophilic attack.

Theoretical studies on the reactions of analogous compounds, such as diethyl α-acylphosphonates or diethyl trichloro-methyl phosphonate, demonstrate how DFT can be used to evaluate the thermodynamic favorability of different reaction pathways. jocpr.comimist.ma By calculating the changes in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Energy (ΔE) for a proposed reaction, researchers can determine if a reaction is spontaneous and thermodynamically promoted. jocpr.com For example, in a study on the condensation of diethyl 1-oxomethylphosphonates with α-aminoesters, DFT calculations showed that the formation of the corresponding acetamides was thermodynamically favored, with negative ΔG values, while the formation of α-iminophosphonates was not. jocpr.com

Table 2: Example Thermodynamic Data for a Reaction Involving a Diethyl Acylphosphonate (Adapted from a study on the reaction of diethyl 1-oxomethylphosphonates with α-aminophenylalaninemethylester). jocpr.com

Reaction PathwayΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Thermodynamic Feasibility
Formation of Acetamide -14.382-14.382-15.945Favorable
Formation of α-Iminophosphonate +20.111+20.111+21.543Unfavorable

This type of analysis is crucial for predicting the selectivity of reactions involving multiple possible outcomes. imist.ma

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are key to its physical properties. The molecule possesses several rotatable bonds, particularly around the phosphonate group and the benzoyl group, allowing it to adopt various conformations.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds to find the most stable, low-energy structures. Studies on similar molecules, like benzoyl derivatives of furan, show that steric hindrance between the aromatic rings and the carbonyl group can lead to twisted, non-planar ground-state conformations. psu.edu For this compound, the orientation of the ethyl groups and the dihedral angles between the phenyl ring, the carbonyl group, and the phosphonate group would be determined.

Furthermore, computational methods can characterize the non-covalent intermolecular interactions that govern how the molecules pack in a solid state. X-ray crystallography studies of related phosphonates have revealed the importance of weak intermolecular C-H···O hydrogen bonds in stabilizing the crystal lattice. nih.gov These interactions can link molecules into layers or more complex three-dimensional networks. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. After optimizing the molecular geometry of this compound using a method like DFT, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. imist.ma Comparing these theoretical spectra with experimental results helps in assigning specific vibrational modes to the observed peaks. For example, characteristic frequencies for the P=O, C=O, P-O-C, and C-O-C stretching modes can be precisely identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be calculated theoretically. While experimental NMR provides the actual spectra, theoretical calculations aid in the definitive assignment of each signal to a specific nucleus in the molecule, which can be particularly complex for large structures. There are online databases and software that provide reference spectra for similar compounds like diethyl benzylphosphonate and diethyl (4-methylbenzyl)phosphonate, which can serve as a basis for comparison. chemicalbook.comspectrabase.com

Advanced Computational Methodologies for Mechanism Prediction

Beyond predicting reactivity, advanced computational methods are employed to elucidate detailed reaction mechanisms. This involves identifying the transition state (TS) structures for each step of a proposed mechanism. A transition state is the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes.

For reactions involving phosphonates, DFT calculations have been successfully used to model the energy profiles of different mechanistic pathways. researchgate.netimist.ma For instance, in a study of the reaction between diethyl trichloro-methyl phosphonate and a phosphinite, DFT was used to locate the transition states for nucleophilic attack at two different sites (a chlorine atom vs. a carbon atom). researchgate.netimist.ma By comparing the activation energies (the energy difference between reactants and the transition state), the preferred reaction pathway was identified, explaining the observed regioselectivity. imist.ma The validity of a found transition state is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state correctly connects the reactant and product states. researchgate.net

Such detailed mechanistic investigations are invaluable for understanding how reactions involving this compound proceed, allowing for the optimization of reaction conditions and the prediction of potential byproducts.

Viii. Future Research Trajectories and Interdisciplinary Outlook for Diethyl 4 Benzoylphenyl Phosphonate

Expanding Synthetic Scope and Green Methodologies

Future synthetic research on Diethyl (4-benzoylphenyl)phosphonate will likely focus on enhancing efficiency, sustainability, and molecular diversity.

Green Chemistry Approaches: Traditional methods for phosphonate (B1237965) synthesis often rely on harsh reagents and conditions. Future work will pivot towards greener alternatives. rsc.org Methodologies such as microwave-assisted synthesis have proven effective for preparing various phosphonates, including heterocyclic and α-aminophosphonates, often under solvent-free conditions, which reduces reaction times and energy consumption. nih.govresearchgate.netnih.gov The use of ultrasound to promote reactions, known as sonication, is another eco-friendly method that can facilitate the synthesis of α-aminophosphonates at ambient temperatures. rsc.org

Another promising green avenue is photocatalysis , which utilizes visible light to drive chemical reactions, offering a mild and sustainable way to form C-P bonds. researchgate.netacs.org The development of photocatalytic protocols for aryl phosphonates could provide a direct and atom-economical route to this compound and its derivatives. acs.org Furthermore, employing benign solvent systems, such as Polyethylene glycol (PEG) with a KI/K₂CO₃ catalytic system, represents a sustainable and efficient strategy for producing benzyl (B1604629) phosphonates at room temperature. frontiersin.org

Expanding the Synthetic Toolbox: Beyond greening the existing routes, future research will aim to expand the synthetic toolbox for creating a wider array of this compound analogues. This includes leveraging and refining transition-metal-catalyzed cross-coupling reactions like the Hirao and Michaelis-Arbuzov reactions. organic-chemistry.orgmdpi.com Palladium-catalyzed cross-coupling of H-phosphonate diesters with the appropriate benzyl or aryl halides is a powerful method for C-P bond formation. organic-chemistry.orgresearchgate.net Research could focus on developing more robust catalysts that are tolerant of the ketone functionality in the benzoyl group or that enable the introduction of diverse substituents onto the phenyl rings.

The table below summarizes potential green methodologies applicable to the synthesis of this compound and its derivatives.

Green MethodologyKey AdvantagesPotential Application for this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often solvent-free. nih.govresearchgate.netEfficient synthesis via Hirao or Arbuzov-type reactions.
Ultrasound-Assisted Synthesis (Sonication) Energy-efficient, promotes reactions at ambient temperature. rsc.orgAlternative energy source for coupling reactions to form the C-P bond.
Photocatalysis Uses visible light, mild reaction conditions, sustainable. researchgate.netDirect C-P bond formation on the aryl ring, potentially avoiding pre-functionalized starting materials.
Benign Solvent Systems (e.g., PEG) Reduces use of volatile/toxic organic solvents, cost-effective. frontiersin.orgGreener reaction medium for nucleophilic substitution or coupling reactions.

Exploring Novel Reactivity and Unconventional Transformations

The dual functionality of this compound opens doors to exploring novel chemical transformations that go beyond its established reactions.

Leveraging the Phosphonate as a Directing Group: A significant area for future research is the use of the phosphonate group to direct C-H activation and functionalization on the adjacent phenyl ring. Recent studies have shown that phosphonate and phosphine (B1218219) groups can serve as effective directing groups for ortho C-H borylation. nih.gov Applying this strategy to this compound could provide a powerful route to novel, highly-substituted phosphoarenes, which are otherwise challenging to synthesize. nih.gov These borylated intermediates could then be converted into a wide range of derivatives, expanding the molecular complexity achievable from this building block.

Radical and Photochemical Reactivity: The benzoyl moiety is a well-known photosensitizer, suggesting that this compound could participate in or mediate unique photochemical reactions. Future work could explore its use as a photocatalyst itself or as a substrate in light-induced transformations. Organophosphorus compounds are increasingly recognized for their role in radical chemistry, acting as radical precursors or initiators. researchgate.netacs.org The combination of the phosphonate and the photoreactive benzoyl group could lead to novel radical-based C-P bond formations or polymerizations.

Unconventional Coupling Reactions: The phosphonate ester can also be a site of reactivity. While typically stable, organophosphates can undergo transition-metal-catalyzed substitution reactions at the benzylic or allylic positions. nih.gov Research could investigate analogous transformations for this compound, potentially enabling its use as an electrophile in novel coupling reactions. Copper-catalyzed methods for the synthesis of mixed alkyl aryl phosphonates from dialkyl phosphonates also highlight the potential for novel reactivity at the phosphorus center. acs.org

Rational Design of Functional Materials with this compound

The unique combination of a rigid aromatic structure, a coordinating phosphonate group, and a photoreactive benzoyl group makes this compound an attractive building block for the rational design of advanced functional materials.

Phosphonate-Based Metal-Organic Frameworks (MOFs): Metal-organic frameworks constructed with phosphonate linkers (PMPFs) are known for their enhanced thermal and chemical stability compared to their carboxylate-based counterparts. acs.orgnih.gov The phosphonate group in this compound can coordinate strongly with various metal ions (e.g., Mg(II), Cr(III), Ni(II), Cu(II)) to form robust frameworks. acs.orgrsc.orgacs.orggoogle.com The benzoylphenyl portion of the molecule would act as a rigid organic spacer, defining the pore size and environment within the MOF. The presence of the ketone group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, or catalysis. acs.org

Functional Polymers and Copolymers: this compound can be used as a monomer or a functional building block in polymer synthesis. mdpi.com The vinyl analogue, diethyl-(4-vinylbenzyl) phosphonate, has been used in controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) to create block copolymers. researchgate.net A similar strategy could be applied to a vinyl-functionalized version of this compound. The resulting polymers would incorporate the phosphonate group, which can impart properties like flame retardancy, improved adhesion to metal surfaces, and ion-chelating capabilities. specificpolymers.com The benzoyl group could be used to induce photocrosslinking, creating stable polymer networks.

The table below outlines potential material applications based on the compound's functional groups.

Functional GroupMaterial TypePotential ApplicationResearch Rationale
Phosphonate Metal-Organic Frameworks (MOFs)Gas separation, catalysis, sensingStrong coordination leads to robust and stable frameworks. acs.orgnih.gov
Benzoyl Photoreactive PolymersUV-curable coatings, photolithographyKetone group can initiate crosslinking upon UV exposure.
Both Functionalized PolymersFlame-retardant materials, dental adhesivesPhosphonates provide flame retardancy and adhesion; the backbone provides structural integrity. mdpi.com

Synergistic Approaches with Data Science and Artificial Intelligence in Chemical Discovery

The integration of data science and artificial intelligence (AI) is set to revolutionize chemical research, and its application to the study of this compound could significantly accelerate discovery. neurips.ccbiorxiv.org

Predictive Modeling and Reaction Optimization: Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. neurips.ccresearchgate.net For this compound, ML models could predict the efficiency of different synthetic routes, identify optimal reaction conditions (catalyst, solvent, temperature), and even forecast the properties of novel derivatives. nih.govarxiv.org This predictive power can minimize trial-and-error experimentation, saving time and resources. researchgate.netnih.gov For instance, ML has been used to predict the hydrolysis properties of organophosphorus compounds, a strategy that could be adapted to understand the stability and reactivity of this specific molecule. researchgate.netnih.gov

Accelerated Discovery of Functional Materials: AI is increasingly used to accelerate the discovery of new materials with desired properties. stanford.eduyoutube.comyoutube.com An AI framework could screen virtual libraries of materials based on this compound, such as potential MOF structures or polymer compositions. utoronto.ca By predicting properties like porosity, thermal stability, or electronic bandgap, these models can identify the most promising candidates for experimental synthesis. nih.govutoronto.ca This "self-driving" approach to materials discovery, where AI guides the experimental workflow, can navigate vast and complex design spaces with greater speed and precision. stanford.edu

From Data to Knowledge: The future of chemical research with compounds like this compound will involve a continuous loop between experimental work and computational analysis. Automated lab equipment can generate large, high-quality datasets on synthesis and properties, which in turn feed more accurate AI models. neurips.cc These models then generate new, data-driven hypotheses for the next round of experiments. This synergistic approach will not only speed up the discovery of new applications for this compound but also deepen our fundamental understanding of its chemical nature.

Q & A

What synthetic methodologies are effective for preparing diethyl (4-benzoylphenyl)phosphonate, and how can reaction conditions be optimized?

This compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, sodium hydride (NaH) in toluene has been used to activate phosphonate intermediates under inert atmospheres (argon) at 0°C, followed by slow addition of aryl halides or benzoyl-containing precursors . Optimization involves controlling reaction time (e.g., 15–30 minutes for intermediate formation) and stoichiometric ratios (1:1 for NaH:phosphonate) to minimize side products. Purity (>97%) is confirmed via GC or NMR post-purification .

How can ³¹P NMR spectroscopy resolve structural ambiguities in diethyl arylphosphonates like this compound?

³¹P NMR is critical for characterizing phosphonate environments. For diethyl arylphosphonates, the phosphorus signal typically appears in the δ +20 to +30 ppm range. Coupling patterns (e.g., ¹Jₚ₋ₕ ≈ 700–800 Hz) and decoupling experiments distinguish between mono- and disubstituted products. For example, diethyl (4-methoxyphenyl)phosphonate shows a singlet at δ +25.2 ppm due to symmetry, while asymmetric derivatives exhibit splitting . Integration with ¹H NMR (e.g., ethyl group triplet at δ 1.3–1.5 ppm) further validates structure .

What mechanistic insights explain the reactivity of this compound in homologation or cross-coupling reactions?

The benzoyl group enhances electrophilicity at the phosphorus center, facilitating nucleophilic attacks in reactions like the Ohira-Bestmann homologation. In situ generation of diazo intermediates (e.g., using tosyl azides) enables one-carbon elongation of aldehydes to alkynes. Kinetic studies suggest that electron-withdrawing substituents (e.g., benzoyl) accelerate phosphonate activation by lowering the transition-state energy . Computational modeling (DFT) could further elucidate charge distribution effects, though experimental data currently dominate .

How should researchers address discrepancies in reported yields or purity for diethyl arylphosphonates?

Contradictions often arise from variations in purification (e.g., column chromatography vs. recrystallization) or starting material quality. For instance, diethyl (4-chlorobenzyl)phosphonate synthesized via Michaelis-Arbuzov reactions achieves >97% purity with rigorous solvent drying, whereas moisture-sensitive conditions may reduce yields to <80% . Cross-validate results using orthogonal methods (e.g., HPLC for purity, elemental analysis for stoichiometry) .

What safety protocols are recommended for handling this compound given its toxicological profile?

While specific toxicology data for this compound are limited, structurally similar phosphonates (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but potential irritancy (skin/eye). Use PPE (gloves, goggles), and follow protocols for mutagenicity testing (Ames assay, micronucleus test) if the compound is novel. EFSA guidelines recommend migration studies (<0.05 mg/kg in food-contact applications) .

How can this compound be applied in materials science or catalysis?

Phosphonates serve as ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) or flame-retardant polymer additives. For example, polyphenyl phosphonates derived from 4,4'-dihydroxybenzophenone exhibit high thermal stability (TGA decomposition >300°C), suggesting utility in high-performance polymers. The benzoyl group may enhance π-backbonding in metal complexes, though catalytic efficiency must be empirically tested .

What methodological challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Key challenges include:

  • Air sensitivity : Use Schlenk lines or gloveboxes for NaH-mediated reactions to prevent hydrolysis .
  • Purification : Replace column chromatography with fractional distillation or crystallization for large batches.
  • Reagent costs : Optimize solvent recovery (e.g., toluene distillation) and catalyst recycling. Pilot-scale studies using continuous flow reactors may improve reproducibility .

How does the electronic nature of the aryl group influence the reactivity of diethyl arylphosphonates?

Electron-withdrawing groups (e.g., nitro, benzoyl) increase phosphorus electrophilicity, accelerating nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates, slowing reactions. Hammett studies on diethyl (4-substituted phenyl)phosphonates show linear free-energy relationships (ρ ≈ +1.2 for SN² mechanisms), guiding substrate design .

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